2H-1,4-Ethanoquinolin-3(4H)-one
Overview
Description
2H-1,4-Ethanoquinolin-3(4H)-one is a heterocyclic compound that features a fused bicyclic structure, combining a quinoline core with an ethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Ethanoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents such as alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2H-1,4-Ethanoquinolin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 2H-1,4-Ethanoquinolin-3(4H)-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Quinoline: A simpler structure without the ethano bridge, widely studied for its pharmacological properties.
Isoquinoline: Another structural isomer with different electronic properties and reactivity.
Dihydroquinoline: A reduced form of quinoline, often used in similar applications.
Uniqueness: 2H-1,4-Ethanoquinolin-3(4H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-7-12-6-5-9(11)8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVMBWMZREDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(=O)C1C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303221 | |
Record name | 2H-1,4-Ethanoquinolin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24562-79-6 | |
Record name | 2H-1,4-Ethanoquinolin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24562-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Ethanoquinolin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.